molecular formula C5H7BrF2 B1448926 2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane CAS No. 2092051-28-8

2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane

Cat. No. B1448926
M. Wt: 185.01 g/mol
InChI Key: DEXKNCFRHYBDIL-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also usually reported.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts. Mechanisms of these reactions may also be proposed.



Physical And Chemical Properties Analysis

This includes determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties (UV-Vis, IR, NMR, etc.) may also be reported.


Scientific Research Applications

Synthesis of Block Copolymers

  • Application Summary : This compound was used in the synthesis of poly(styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization .
  • Methods of Application : The process involved the use of a RAFT-macro agent, which was obtained by reacting terminally brominated poly(methyl methacrylate) (PMMA-Br) and potassium ethyl xanthogenate . The block copolymers were then obtained by reacting the RAFT-macro agent and styrene .
  • Results : The products were characterized by FT-IR, 1H-NMR, GPC, and TGA . The Mn,GPC values of the copolymers were between 24,900 g.mol−1 and 74,100 g.mol−1 .

pH Indicator

  • Application Summary : Bromothymol blue, a compound similar to the one you mentioned, is used as a pH indicator. It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
  • Methods of Application : It is typically sold in solid form as the sodium salt of the acid indicator .
  • Results : Bromothymol blue acts as a weak acid in a solution. It can thus be in protonated or deprotonated form, appearing yellow or blue, respectively .

Pesticide

  • Application Summary : Bromomethane, also known as methyl bromide, is an organobromine compound that was used extensively as a pesticide until being phased out by most countries in the early 2000s .
  • Methods of Application : This colorless, odorless, nonflammable gas is produced both industrially and biologically .
  • Results : It is a recognized ozone-depleting chemical .

Preparation of Fluorinated Surfactants

  • Application Summary : Fluorinated bromomethyl has been used for the preparation of fluorinated surfactants, which exhibit antimicrobial activity .
  • Methods of Application : A previous method involves a 2-step sequence involving thiol hydroxymethylation and substitution by PBr3 .
  • Results : The method directly delivered the desired product in 88% yield .

Photochemical Benzylic Bromination

  • Application Summary : This process involves the photochemical benzylic bromination of toluene derivatives, using a Br2 generator in flow .
  • Methods of Application : The reaction system was intensified, including complete removal of organic solvent, which allowed a reduction in PMI from 13.25 to just 4.33 .
  • Results : The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 s .

Safety And Hazards

Information on the compound’s toxicity, flammability, and environmental impact is typically included here. This could be based on experimental data or predicted using computational methods.


Future Directions

This could involve proposing further studies to better understand the compound’s properties or potential applications. For example, if the compound has shown promising biological activity, further studies could be conducted to optimize its activity and selectivity.


I hope this general outline is helpful. If you have a specific question about any of these topics, feel free to ask!


properties

IUPAC Name

2-(bromomethyl)-1,1-difluoro-3-methylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrF2/c1-3-4(2-6)5(3,7)8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXKNCFRHYBDIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C1(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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